molecular formula C11H14BrN5O B10968469 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10968469
M. Wt: 312.17 g/mol
InChI Key: PCPGSFOOBTYGMB-UHFFFAOYSA-N
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Description

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, two dimethylpyrazole groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the brominated pyrazole with an amine (e.g., dimethylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

Major Products

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced pyrazole derivatives.

Scientific Research Applications

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • 4-fluoro-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • 4-iodo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C11H14BrN5O

Molecular Weight

312.17 g/mol

IUPAC Name

4-bromo-N-(1,5-dimethylpyrazol-4-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H14BrN5O/c1-6-8(5-13-16(6)3)14-11(18)10-9(12)7(2)17(4)15-10/h5H,1-4H3,(H,14,18)

InChI Key

PCPGSFOOBTYGMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=NN(C(=C2Br)C)C

Origin of Product

United States

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